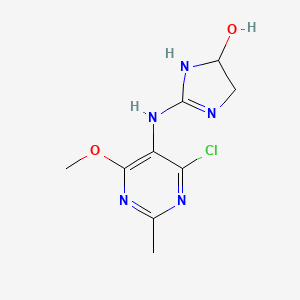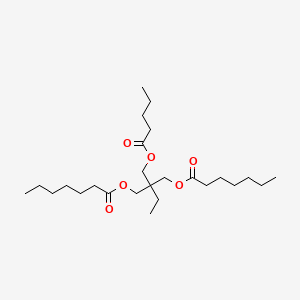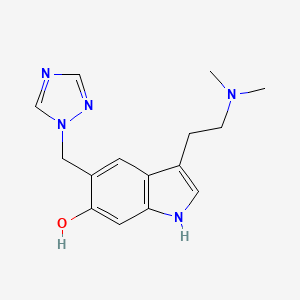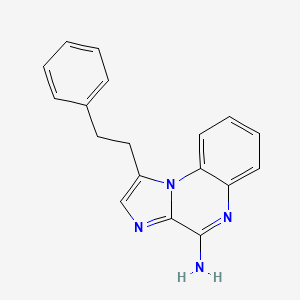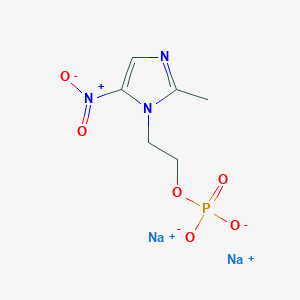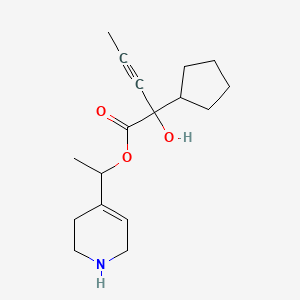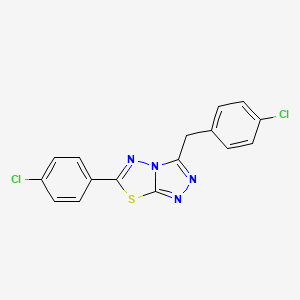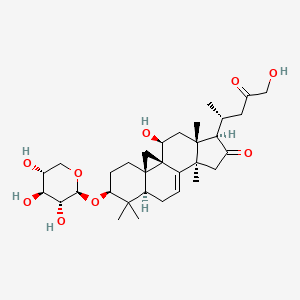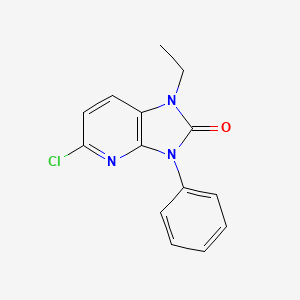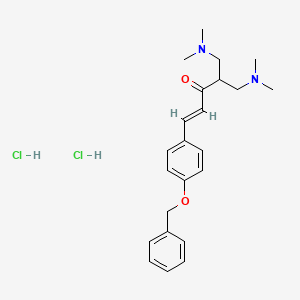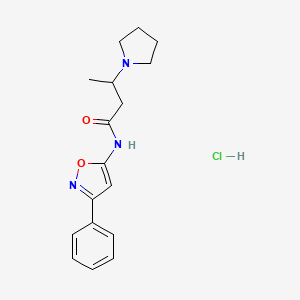
N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide hydrochloride is a chemical compound that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities, including muscle relaxant and anticonvulsant properties . The compound’s unique structure, which includes a phenyl group attached to an isoxazole ring, contributes to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide hydrochloride typically involves multiple steps. One common method includes the reaction of 3-phenyl-5-hydroxymethylisoxazole with methanesulfonyl chloride and triethylamine in dichloromethane at room temperature. This is followed by the addition of sodium azide in N,N-dimethylformamide at 55°C. The final step involves the reaction with ammonium chloride and zinc in ethanol and water under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide N-oxide, while reduction could produce the corresponding amine .
Wissenschaftliche Forschungsanwendungen
N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential muscle relaxant and anticonvulsant activities.
Medicine: Investigated for its potential therapeutic effects in treating muscle spasms and seizures.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of neurotransmitters in the central nervous system. This modulation leads to muscle relaxation and anticonvulsant effects. The compound’s unique structure allows it to selectively bind to certain receptors, enhancing its efficacy and reducing side effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Diethylamino-2, N-dimethyl-N-(3-phenyl-5-isoxazolyl)propanamide: Known for its muscle relaxant and anticonvulsant activities.
(3-Phenyl-5-isoxazolyl)methanamine hydrochloride: Another isoxazole derivative with similar biological activities.
Uniqueness
N-(3-Phenyl-5-isoxazolyl)-3-pyrrolidinobutanamide hydrochloride stands out due to its specific structure, which includes a pyrrolidinobutanamide moiety. This unique feature contributes to its distinct pharmacological profile, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
86683-98-9 |
|---|---|
Molekularformel |
C17H22ClN3O2 |
Molekulargewicht |
335.8 g/mol |
IUPAC-Name |
N-(3-phenyl-1,2-oxazol-5-yl)-3-pyrrolidin-1-ylbutanamide;hydrochloride |
InChI |
InChI=1S/C17H21N3O2.ClH/c1-13(20-9-5-6-10-20)11-16(21)18-17-12-15(19-22-17)14-7-3-2-4-8-14;/h2-4,7-8,12-13H,5-6,9-11H2,1H3,(H,18,21);1H |
InChI-Schlüssel |
WTDLXDGHAQYOTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)NC1=CC(=NO1)C2=CC=CC=C2)N3CCCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



